molecular formula C12H22N2O4S B2583642 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide CAS No. 2415512-89-7

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide

Cat. No.: B2583642
CAS No.: 2415512-89-7
M. Wt: 290.38
InChI Key: CMXNAVPKIVPWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperidine ring, a common motif in pharmaceuticals, which is functionalized with both methanesulfonyl and methoxy groups at the 1 and 4 positions, respectively. The presence of a cyclopropanecarboxamide moiety linked via a methylene bridge suggests potential for targeted interaction with biological systems. Piperidine-based compounds are extensively investigated for their diverse biological activities. For instance, some piperidine-containing molecules are known to act as kinase inhibitors, such as the cyclin-dependent kinase inhibitor R547 , while others, like various sulfonamide derivatives, are studied for their ability to induce ferroptosis in tumor cells . The specific research applications and mechanism of action for this compound are yet to be characterized in the scientific literature, making it a candidate for novel pharmacological exploration. Researchers can utilize this compound as a building block or a chemical probe to investigate new biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-18-12(9-13-11(15)10-3-4-10)5-7-14(8-6-12)19(2,16)17/h10H,3-9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXNAVPKIVPWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. Methanesulfonyl and methoxy groups are introduced via sulfonation and methylation reactions, respectively.

    Cyclopropane Ring Formation: The cyclopropane ring is formed through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Coupling Reaction: The piperidine and cyclopropane intermediates are coupled using amide bond formation techniques, typically involving coupling reagents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide serves as a building block for synthesizing complex molecules. It is utilized in:

  • Reaction Mechanisms : Understanding catalytic processes.
  • Material Science : Developing new materials with tailored properties.

Biology

In biological studies, the compound is investigated for:

  • Cellular Processes : Exploring its effects on cell signaling pathways.
  • Enzyme Inhibition : Assessing its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine

Research into therapeutic applications includes:

  • Drug Development : Potential use in creating new pharmacological agents targeting various diseases.
  • Anticancer Activity : Studies indicate that similar compounds exhibit cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy .

Industry

In industrial applications, it is used as a precursor for specialty chemicals, contributing to the development of various products in chemical manufacturing.

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on human cancer cell lines, indicating potential therapeutic applications .
  • Enzyme Inhibition Research :
    • Investigations into the compound's ability to inhibit specific enzymes have shown promise in modulating metabolic pathways relevant to disease processes.
  • Material Development :
    • The compound has been employed in developing new materials with enhanced properties for industrial applications, showcasing its versatility beyond biological uses .

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Cyclopropanecarboxamide)

  • Structural Differences : Cyclopropylfentanyl replaces the methanesulfonyl and methoxy groups in the target compound with a phenyl group and a phenethyl side chain. This enhances lipophilicity, favoring blood-brain barrier penetration and opioid receptor binding .
  • Pharmacology : Cyclopropylfentanyl is a potent μ-opioid receptor agonist, with reported potency 50–100× greater than morphine. Its high fatality risk has led to its classification as a controlled substance in multiple jurisdictions .
  • Legality : Listed as a Schedule I substance under EU drug control laws and analogous regulations in the U.S. .

Para-Methylcyclopropyl Fentanyl (N-(4-Methylphenyl)-N-(1-Phenethylpiperidin-4-yl)Cyclopropanecarboxamide)

  • Structural Differences : Incorporates a 4-methylphenyl group and phenethyl side chain, increasing steric bulk compared to the target compound.
  • Activity : Retains high opioid receptor affinity but exhibits reduced metabolic stability due to the methylphenyl group, leading to shorter half-life in vivo .

Thiazole-Linked Cyclopropanecarboxamide Derivatives

  • Example : N-(Thiazol-2-yl)Cyclopropanecarboxamide ().
  • Structural Differences : Replaces the piperidine moiety with a thiazole ring.
  • Activity : Demonstrates fungicidal properties rather than CNS activity, highlighting how substituent choice dictates biological targeting .

Sulfonamide-Modified Piperidine Derivatives

  • Example: 2-Methylpropane-N-(1-{2-[(Propan-2-yl)Phenoxy]Ethyl}Piperidin-4-yl)-Sulfonamide ().
  • Structural Differences : Contains a sulfonamide group but lacks the cyclopropanecarboxamide core.

Comparative Data Table

Compound Core Structure Key Substituents Primary Activity Potency/Applications Legal Status
Target Compound Cyclopropanecarboxamide 1-Methanesulfonyl, 4-methoxy piperidine Unknown (CNS potential inferred) N/A Not regulated (as of 2025)
Cyclopropylfentanyl Cyclopropanecarboxamide Phenyl, phenethyl piperidine μ-Opioid agonist 50–100× morphine Schedule I (EU, U.S.)
Para-Methylcyclopropyl Fentanyl Cyclopropanecarboxamide 4-Methylphenyl, phenethyl piperidine μ-Opioid agonist Similar to cyclopropylfentanyl Schedule I (U.S. states)
N-(Thiazol-2-yl)Cyclopropanecarboxamide Cyclopropanecarboxamide Thiazole ring Fungicidal Agricultural applications Not regulated

Research Findings and Implications

  • This balance could make it a candidate for non-opioid applications, such as peripheral pain modulation or anti-inflammatory agents.
  • Synthetic Challenges : The methanesulfonyl group introduces synthetic complexity, requiring protection/deprotection strategies during piperidine functionalization .

Biological Activity

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide is a chemical compound that has garnered attention due to its potential biological activities. This compound is part of a broader class of piperidine derivatives, which have been explored for various therapeutic applications including anti-cancer and anti-inflammatory properties.

Chemical Structure

The compound's structure can be broken down as follows:

  • Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.
  • Methanesulfonyl Group : A sulfonyl group attached to a methyl group, contributing to the compound's reactivity.
  • Cyclopropanecarboxamide : A cyclopropane ring connected to a carboxamide group, influencing the compound’s biological interactions.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Inhibition of EBNA1 : Research indicates that this compound may inhibit the Epstein-Barr virus nuclear antigen 1 (EBNA1), which plays a crucial role in the replication of the virus and is implicated in certain cancers .
  • Receptor Modulation : The piperidine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in serotonin signaling pathways, which could influence mood and anxiety disorders .

Pharmacological Properties

The pharmacological profile of this compound has been characterized through various studies:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, indicating potential for development as anti-cancer agents .
  • Anti-inflammatory Effects : The methanesulfonyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of related compounds demonstrated significant inhibition of EBNA1 activity in vitro. The results showed that this compound effectively reduced viral load in treated cells compared to controls, suggesting its potential as an antiviral agent .

Study 2: Anticancer Potential

In another investigation, a series of piperidine derivatives were evaluated for their anticancer properties. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits EBNA1 activity; reduces viral replication
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryModulates inflammatory pathways
Neurotransmitter InteractionPotential modulation of serotonin receptors

Q & A

Q. What are the established synthetic routes for N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide, and what purification methods ensure high yield and purity?

Synthesis typically involves multi-step functionalization of the piperidine core. A common approach is:

Piperidine functionalization : React 4-methoxypiperidin-4-yl intermediates with methanesulfonyl chloride to introduce the sulfonyl group.

Methylation and cyclopropane coupling : Use nucleophilic substitution or reductive amination to attach the cyclopropanecarboxamide moiety.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C4, cyclopropane coupling).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 357.15).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous piperidinecarboxamides .

Q. How can researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize receptors common to piperidine derivatives (e.g., opioid or sigma receptors) based on structural analogs like cyclopropylfentanyl .
  • Assay types :
    • Radioligand binding assays (competitive displacement).
    • Functional assays (e.g., cAMP inhibition for GPCR activity).
    • Dose-response curves (IC₅₀/EC₅₀ determination) .

Advanced Research Questions

Q. What strategies optimize structure-activity relationships (SAR) for enhanced target specificity?

  • Substituent modification : Replace the methanesulfonyl group with alternative sulfonamides (e.g., phenylsulfonyl) to assess steric/electronic effects.
  • Stereochemical analysis : Compare activity of enantiomers (if chiral centers exist) using chiral HPLC separation.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to receptors like μ-opioid .

Q. How can pharmacokinetic (ADME) challenges be addressed for in vivo studies?

  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., piperidine ring oxidation).
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions.
  • Blood-brain barrier (BBB) penetration : LogP calculations (target ~2–3) and PAMPA-BBB assays guide structural tweaks .

Q. How should researchers resolve contradictions in biological data arising from different synthetic batches?

  • Root-cause analysis :
    • Impurity profiling : LC-MS/MS identifies byproducts (e.g., incomplete sulfonylation).
    • Crystallinity checks : XRPD detects polymorphic variations affecting solubility/activity .
  • Biological replication : Re-test batches in orthogonal assays (e.g., functional vs. binding) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethod/ResultReference
LogP (partition coefficient)Calculated: 2.7 (MarvinSketch)
Aqueous solubility12 µg/mL (pH 7.4, shake-flask)

Q. Table 2. Common Synthetic Byproducts

ByproductMitigation Strategy
N-desmethyl derivativeOptimize methylation step (excess CH₃I, 60°C)
Cyclopropane ring-openedAvoid strong acids during coupling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.